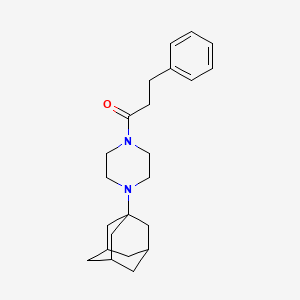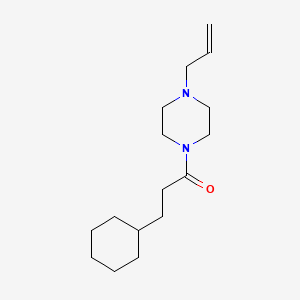
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine (AAPP) is a synthetic compound that belongs to the class of piperazine derivatives. It has attracted significant research attention due to its potential applications in the field of medicinal chemistry. AAPP has been studied for its various biological activities, including antipsychotic, analgesic, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems, including dopamine, serotonin, and glutamate. 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It has also been shown to act as a serotonin 5-HT1A receptor agonist, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has also been shown to decrease the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has been shown to increase the release of endogenous opioids, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has also been shown to have a high affinity for various receptor systems, making it a useful tool for studying the pharmacology of these systems. However, 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine also has some limitations for lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine. One potential direction is to further study its antipsychotic effects and potential applications in the treatment of schizophrenia. Another potential direction is to study its potential applications in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine and its potential interactions with other drugs and receptor systems.
Synthesemethoden
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine can be synthesized using a multi-step process that involves the reaction of adamantane with 3-phenylpropanoic acid and piperazine. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antipsychotic properties, making it a potential candidate for the treatment of schizophrenia. 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has also been studied for its analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c26-22(7-6-18-4-2-1-3-5-18)24-8-10-25(11-9-24)23-15-19-12-20(16-23)14-21(13-19)17-23/h1-5,19-21H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNUMYXCRGKSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Adamantyl)piperazino]-3-phenyl-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)
![9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)
![3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5499398.png)
![1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5499401.png)
![4-benzyl-3-ethyl-1-[2-(2-hydroxyethoxy)ethyl]-1,4-diazepan-5-one](/img/structure/B5499409.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5499423.png)
![3-ethyl-5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499432.png)